Sigma-2 (σ2) Receptor Affinity: Direct Evidence for Binding Specificity
A critical differentiator for 3-[(2-Methylphenoxy)methyl]piperidine is its demonstrated binding affinity for the sigma-2 (σ2) receptor, a target implicated in cancer and neurological disorders. In a competitive binding assay using rat PC12 cells, the compound exhibited an inhibition constant (Ki) of 90 nM [1]. This value serves as a direct quantitative benchmark for selecting this compound over analogs with unknown or weaker affinities for the same target. While not a direct head-to-head comparison within the same study, this data point is crucial for researchers building SAR models, as it establishes the baseline affinity conferred by the specific ortho-methylphenoxy substitution pattern on a 3-substituted piperidine scaffold. This affinity can be contrasted with the generally lower affinities reported for other piperidine derivatives lacking this precise aromatic ether group [2].
| Evidence Dimension | Binding Affinity (Ki) to Sigma-2 Receptor |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | Other piperidine derivatives with suboptimal sigma-2 affinity (class-level inference) |
| Quantified Difference | Target compound demonstrates measurable, specific affinity; many analogs show negligible binding or >1,000 nM affinity. |
| Conditions | Binding assay in rat PC12 cells assessed as inhibition constant [1] |
Why This Matters
This quantitative binding data justifies the selection of 3-[(2-Methylphenoxy)methyl]piperidine as a validated starting point or reference compound for sigma-2 receptor-targeted research, de-risking exploratory work with untested analogs.
- [1] BindingDB. BDBM50604967. Affinity Data Ki: 90nM for Sigma-2 receptor. Accessed 2026. View Source
- [2] Zampieri D, et al. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorg Med Chem Lett. 2018;28(19):3206-3209. View Source
